Crizotinib hydrochloride is classified as a tyrosine kinase inhibitor. It is derived from a class of drugs that inhibit the action of enzymes known as tyrosine kinases, which play a crucial role in the signaling pathways that regulate cellular functions such as growth, differentiation, and metabolism. The compound is sourced from synthetic processes that involve complex organic chemistry techniques.
The synthesis of crizotinib hydrochloride involves several steps, typically starting from simpler organic compounds. A notable method includes:
These synthetic routes are optimized for efficiency and yield, making them suitable for industrial production.
Crizotinib hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , with a molecular weight of approximately 393.89 g/mol. The structure features:
The three-dimensional conformation allows for effective interaction with its biological targets, facilitating its role as an inhibitor.
Crizotinib undergoes various chemical reactions during its synthesis:
These reactions are carefully controlled to ensure high purity and yield of the final product.
Crizotinib acts primarily by inhibiting anaplastic lymphoma kinase and c-Met pathways, which are often dysregulated in cancer:
The effectiveness of crizotinib is evidenced by its ability to induce tumor regression in patients with specific genetic alterations .
Crizotinib hydrochloride exhibits several important physical and chemical properties:
These properties influence its formulation into pharmaceutical products for clinical use.
Crizotinib hydrochloride is primarily used in oncology for:
The compound's role as a targeted therapy highlights its significance in modern cancer treatment paradigms, offering hope for improved patient outcomes through personalized medicine approaches .
Crizotinib hydrochloride is systematically named as 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine hydrochloride. Its molecular framework features a chiral center at the 1-(2,6-dichloro-3-fluorophenyl)ethyl group, confirmed as the R-enantiomer through stereospecific synthesis and X-ray crystallography. The structure integrates three key moieties: a dichlorofluorophenyl group, a central aminopyridine core, and a pyrazole-piperidine ring system. This arrangement facilitates target binding by positioning the aminopyridine to form hydrogen bonds with kinase hinge regions, while the hydrophobic groups occupy adjacent pockets [1] [9].
C[C@@H](OC1=CC(=CN=C1N)C2=CN(N=C2)C3CCNCC3)C4=C(C=CC(F)=C4Cl)Cl.Cl
KLAHVAXZQMZOBE-LLVKDONJSA-N
[1] The compound's empirical formula is C₂₁H₂₃Cl₃FN₅O (hydrochloride salt), with a molecular weight of 486.80 g/mol. The free base form (C₂₁H₂₂Cl₂FN₅O) has a molecular weight of 450.34 g/mol and a CAS registry number of 877399-52-5, while the hydrochloride salt is registered under CAS 1415560-69-8 [1] [9].
Table 1: Crystallographic Data for Crizotinib Free Base
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell Dimensions | a = 14.2 Å, b = 8.5 Å, c = 17.6 Å, β = 92.7° |
Characteristic Peaks (2θ) | 8.4°, 12.7°, 17.1°, 23.2° |
Crizotinib hydrochloride exhibits pH-dependent solubility, a property critical for formulation design and bioavailability. Its solubility ranges from >10 mg/mL in acidic media (pH 1.6) to <0.1 mg/mL at pH 8.2. This profile stems from the compound's weak base nature (pKₐ = 10.12), where protonation of the piperidine nitrogen enhances solubility at low pH [1] [4].
pH-Solubility Relationship:
Table 2: pH-Dependent Solubility of Crizotinib Hydrochloride
pH | Solubility (mg/mL) | Primary Species |
---|---|---|
1.6 | >10 | Protonated salt |
4.5 | 5.2 ± 0.3 | Partially ionized |
6.8 | 0.28 ± 0.05 | Neutral molecule |
8.2 | <0.1 | Neutral molecule |
The octanol-water partition coefficient (log P) of crizotinib is 1.83, indicating moderate lipophilicity. This value aligns with its cellular permeability and aligns with the compound's ability to cross biological membranes while retaining target affinity. The experimental log P was determined using shake-flask methods at 25°C [1] [4].
Crizotinib hydrochloride demonstrates optimal stability when stored at 20–25°C with excursions permitted to 15–30°C. Degradation occurs under oxidative and photolytic conditions, necessitating protective packaging [1] [8].
Table 3: Major Degradation Products Under Forced Oxidative Conditions
Product | m/z | Retention Time (min) | Structural Modification |
---|---|---|---|
DP-1 | 466.3 | 6.8 | Piperidine N-oxidation |
DP-2 | 466.3 | 8.2 | Pyridine ring hydroxylation |
DP-3 | 432.2 | 9.5 | Deamination and oxidation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7